molecular formula C20H22N6O2 B12197171 7-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

7-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

Cat. No.: B12197171
M. Wt: 378.4 g/mol
InChI Key: PEHLVNIIHHKEFJ-UHFFFAOYSA-N
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Description

The compound 7-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one belongs to the class of fused heterocyclic systems featuring a pyrido-triazolopyrimidinone core. This structure is characterized by:

  • A pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one backbone, which combines pyridine, triazole, and pyrimidine rings.
  • A 4-methoxyphenyl group at position 2, which may enhance lipophilicity and influence receptor binding.

Properties

Molecular Formula

C20H22N6O2

Molecular Weight

378.4 g/mol

IUPAC Name

11-[3-(dimethylamino)propyl]-4-(4-methoxyphenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one

InChI

InChI=1S/C20H22N6O2/c1-24(2)10-4-11-25-12-9-17-16(19(25)27)13-21-20-22-18(23-26(17)20)14-5-7-15(28-3)8-6-14/h5-9,12-13H,4,10-11H2,1-3H3

InChI Key

PEHLVNIIHHKEFJ-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCN1C=CC2=C(C1=O)C=NC3=NC(=NN23)C4=CC=C(C=C4)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one typically involves multi-step reactions starting from readily available precursors. One common approach involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions with methanol sodium in butanol . This reaction leads to the formation of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin core, which is then further functionalized with the dimethylaminopropyl and methoxyphenyl groups through subsequent substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

7-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The pyrimidinone core can be reduced to form dihydropyrimidin derivatives.

    Substitution: The dimethylaminopropyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group may yield quinones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, 7-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one has been studied for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications, including its role as an adenosine receptor antagonist . This activity could make it useful in the treatment of conditions such as cardiovascular diseases and neurological disorders.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure allows for the design of materials with tailored functionalities.

Mechanism of Action

The mechanism of action of 7-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one involves its interaction with specific molecular targets, such as adenosine receptors . By binding to these receptors, the compound can modulate various signaling pathways, leading to its observed biological effects. The exact molecular interactions and pathways involved depend on the specific biological context and the target receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from the evidence.

Table 1: Structural and Functional Comparison

Compound Name / Core Structure Substituents Molecular Features Key Differences
Target Compound
Pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
- 7: 3-(dimethylamino)propyl
- 2: 4-methoxyphenyl
- Polar dimethylamino group enhances solubility.
- Methoxyphenyl may modulate π-π interactions.
Unique substituent positions distinguish it from analogs.
7-(2-Furylmethyl)-2-(3-pyridinyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
()
- 7: Furylmethyl
- 2: 3-pyridinyl
- Furylmethyl adds aromaticity and rigidity.
- Pyridinyl group introduces basic nitrogen.
Lack of dimethylamino and methoxyphenyl groups reduces polarity compared to the target compound .
7-[3-(Dimethylamino)propyl]-9-(4-methoxyphenyl)-2-methylpyrido[4,3-d][1,2,4]triazolo[1,5-a]pyrimidin-8(7H)-one
()
- 7: 3-(dimethylamino)propyl
- 9: 4-methoxyphenyl
- 2: Methyl
- Pyrido[4,3-d] core (vs. pyrido[3,4-e]).
- Methyl group at position 2 reduces steric hindrance.
Core ring fusion and substituent positions differ, potentially altering binding kinetics .
Thieno[2,3-b]pyridin-4(7H)-one derivatives
()
- Varied substituents (e.g., phenyl, triazolopyrimidinyl) - Thieno-pyridine core instead of pyrido-triazolopyrimidinone.
- Sulfur atom in thiophene alters electronic properties.
Core heteroatom (S vs. N) impacts electron distribution and bioavailability .

Key Research Findings:

Impact of Substituent Position: The 4-methoxyphenyl group at position 2 in the target compound (vs. position 9 in ’s analog) may influence steric interactions in receptor binding . 3-(Dimethylamino)propyl at position 7 is conserved in ’s compound, suggesting its role in solubility or charge interactions.

Core Structure Variations: Pyrido[3,4-e] vs. pyrido[4,3-d] fusion (target vs. Thieno-fused analogs () exhibit reduced aromaticity compared to pyrido-triazolopyrimidinones, likely affecting metabolic stability .

Synthetic Challenges: Synthesis of the target compound would require precise regioselective functionalization of the triazolopyrimidinone core, as demonstrated in and for analogous systems .

Biological Activity

The compound 7-[3-(dimethylamino)propyl]-2-(4-methoxyphenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one is a member of the pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidine family. This class of compounds has garnered attention due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity associated with this compound based on available research findings.

The structure of the compound features a pyrido-triazole framework that is known for its ability to interact with various biological targets. The dimethylamino group enhances its solubility and potential interactions with biological membranes. The 4-methoxyphenyl substituent may contribute to its pharmacological profile through interactions with specific receptors or enzymes.

Anticancer Activity

Research indicates that compounds within the triazolo-pyrimidine class exhibit significant anticancer properties. A study by Fayad et al. (2019) demonstrated that derivatives of this class showed efficacy against various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The compound's ability to inhibit topoisomerases has been highlighted as a potential mechanism for its anticancer effects .

Antimicrobial Activity

The antimicrobial potential of triazole derivatives has been well-documented. A review on 1,2,4-triazoles summarized their effectiveness against a range of bacteria and fungi. For instance, certain triazole derivatives have shown Minimum Inhibitory Concentrations (MIC) in the range of 0.125–8 μg/mL against Staphylococcus aureus and Escherichia coli . While specific data on the compound is limited, it is reasonable to hypothesize similar antimicrobial properties based on structural analogs.

Anti-inflammatory Effects

Compounds containing triazole rings have also been reported to exhibit anti-inflammatory activities. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. Although direct studies on this specific compound are sparse, the structural characteristics suggest potential in modulating inflammatory pathways.

Case Studies and Research Findings

StudyFindings
Fayad et al., 2019Identified anticancer activity through topoisomerase inhibition; effective against multiple cancer cell lines.
Barbuceanu et al., 2020Reported antimicrobial activity for triazole derivatives against both Gram-positive and Gram-negative bacteria with MIC values indicating potency .
PMC Review on TriazolesSummarized pharmacological profiles highlighting antifungal and antibacterial activities across various triazole compounds .

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications at specific positions on the triazole ring can significantly influence biological activity. For example:

  • The presence of electron-donating groups (like methoxy) generally enhances activity.
  • Alkyl substituents (like dimethylamino) can improve solubility and membrane penetration.

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